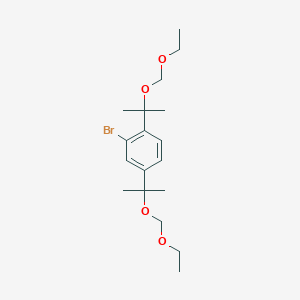
2-Bromo-1,4-bis(2-(ethoxymethoxy)propan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1,4-bis(2-(ethoxymethoxy)propan-2-yl)benzene is an organic compound with the molecular formula C18H29BrO4. This compound is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with two ethoxymethoxypropan-2-yl groups. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2-Bromo-1,4-bis(2-(ethoxymethoxy)propan-2-yl)benzene typically involves the bromination of 1,4-bis(2-(ethoxymethoxy)propan-2-yl)benzene. This process can be carried out using bromine or other brominating agents under controlled conditions. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a specific range to ensure the selective bromination of the benzene ring .
Chemical Reactions Analysis
2-Bromo-1,4-bis(2-(ethoxymethoxy)propan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized products. Reagents such as potassium permanganate or chromium trioxide are typically used for these reactions.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding hydrocarbon.
Scientific Research Applications
2-Bromo-1,4-bis(2-(ethoxymethoxy)propan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving brominated aromatic compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1,4-bis(2-(ethoxymethoxy)propan-2-yl)benzene involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in electrophilic aromatic substitution reactions, forming intermediates that can further react with other molecules. The ethoxymethoxypropan-2-yl groups can also influence the reactivity and selectivity of the compound in various chemical reactions .
Comparison with Similar Compounds
2-Bromo-1,4-bis(2-(ethoxymethoxy)propan-2-yl)benzene can be compared with other similar compounds such as:
1,4-bis(2-methoxypropan-2-yl)benzene: This compound lacks the bromine atom and has different reactivity and applications.
2-Bromo-1-isopropyl-4-methylbenzene: This compound has a different substitution pattern on the benzene ring, leading to different chemical properties and uses
These comparisons highlight the unique features of this compound, particularly its bromine substitution and the presence of ethoxymethoxypropan-2-yl groups, which contribute to its distinct reactivity and applications.
Properties
Molecular Formula |
C18H29BrO4 |
|---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
2-bromo-1,4-bis[2-(ethoxymethoxy)propan-2-yl]benzene |
InChI |
InChI=1S/C18H29BrO4/c1-7-20-12-22-17(3,4)14-9-10-15(16(19)11-14)18(5,6)23-13-21-8-2/h9-11H,7-8,12-13H2,1-6H3 |
InChI Key |
QKXBWIWTSHUGNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOCOC(C)(C)C1=CC(=C(C=C1)C(C)(C)OCOCC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


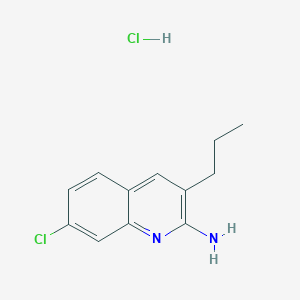
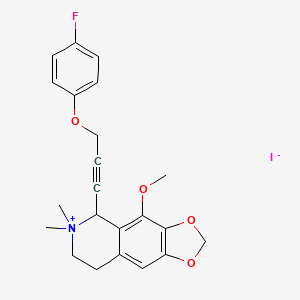
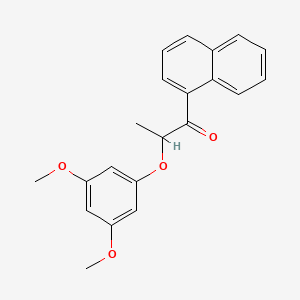
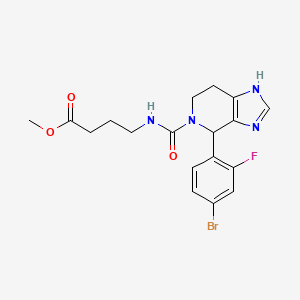
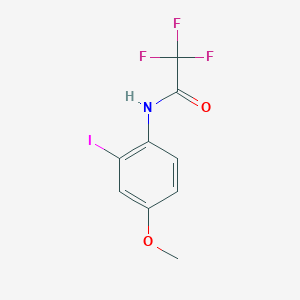
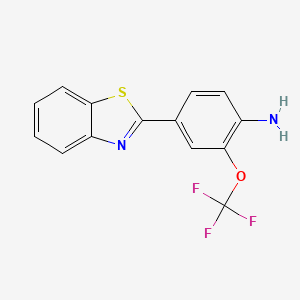
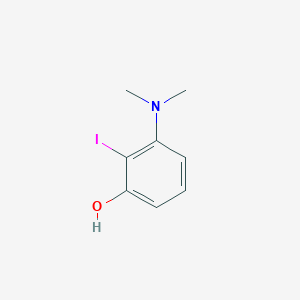
![2-Bromo-3-[dibromo(fluoro)methyl]hexane](/img/structure/B12632015.png)
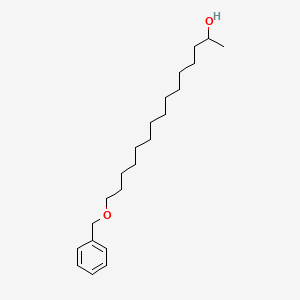
![Ethanone, 1-[9-(phenylmethyl)-3,9-diazaspiro[5.5]undec-3-yl]-](/img/structure/B12632025.png)
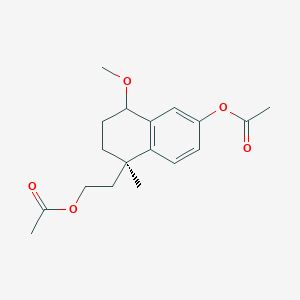
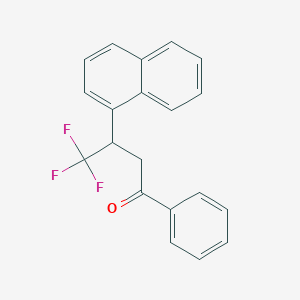
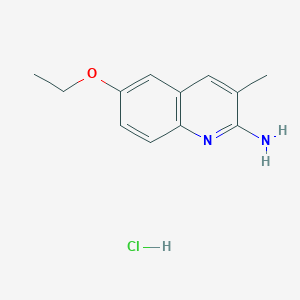
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-fluorobenzyl)benzamide](/img/structure/B12632066.png)
